molecular formula C18H12ClN3O2S2 B2874644 1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone CAS No. 478077-35-9

1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone

Cat. No.: B2874644
CAS No.: 478077-35-9
M. Wt: 401.88
InChI Key: FKOALCUTOSJVKR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a pyrrole ring, a thiophene ring, and an oxadiazole moiety, making it a subject of interest in various scientific research fields.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its unique structure may be useful in studying biological systems and interactions.

  • Medicine: Potential therapeutic properties could be explored, especially in drug design and development.

  • Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as chlorophenyl, pyrrole, and thiophene derivatives. These intermediates are then combined through a series of reactions, including nucleophilic substitution and cyclization reactions, to form the final oxadiazole structure.

Industrial Production Methods: In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chlorophenol: Similar in having a chlorophenyl group but lacks the complex heterocyclic structure.

  • Pyrrole derivatives: Similar in having a pyrrole ring but differ in the presence of the chlorophenyl and oxadiazole groups.

  • Thiophene derivatives: Similar in having a thiophene ring but differ in the presence of the chlorophenyl and pyrrole groups.

Uniqueness: This compound is unique due to the combination of chlorophenyl, pyrrole, thiophene, and oxadiazole moieties, which together confer distinct chemical and physical properties not found in simpler derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-13-5-3-12(4-6-13)15(23)11-26-18-21-20-17(24-18)16-14(7-10-25-16)22-8-1-2-9-22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOALCUTOSJVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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